3-amino-2-hydroxy-N-methoxyheptanamide, trifluoroacetic acid
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Overview
Description
3-amino-2-hydroxy-N-methoxyheptanamide, trifluoroacetic acid is a molecular compound with the chemical formula C10H19F3N2O5 and a molecular weight of 304.3.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
3-amino-2-hydroxy-N-methoxyheptanamide, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, vary depending on the specific reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the amino group would yield an amine .
Scientific Research Applications
3-amino-2-hydroxy-N-methoxyheptanamide, trifluoroacetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-2-hydroxy-N-methoxyheptanamide, trifluoroacetic acid involves the reaction of a primary amine with an aldehyde followed by a reduction step to form the amine. The amine is then reacted with an acid anhydride to form the amide. The hydroxyl group is introduced through a nucleophilic substitution reaction with an alkyl halide. Finally, the methoxy group is introduced through a Williamson ether synthesis reaction.", "Starting Materials": [ "Heptanal", "Methylamine", "Sodium borohydride", "Acetic anhydride", "Trifluoroacetic acid", "2-bromoethanol" ], "Reaction": [ "Heptanal is reacted with methylamine in the presence of sodium borohydride to form 3-aminoheptanal.", "3-aminoheptanal is then reacted with acetic anhydride to form 3-acetamidoheptanal.", "3-acetamidoheptanal is reduced with sodium borohydride to form 3-amino-2-hydroxyheptanal.", "3-amino-2-hydroxyheptanal is reacted with trifluoroacetic acid to form 3-amino-2-hydroxyheptanoic acid.", "2-bromoethanol is reacted with sodium hydride to form the alkoxide ion.", "The alkoxide ion is then reacted with 3-amino-2-hydroxyheptanoic acid to form 3-amino-2-hydroxy-N-methoxyheptanamide.", "The final product is purified and isolated through standard laboratory techniques." ] } | |
CAS No. |
2703774-48-3 |
Molecular Formula |
C10H19F3N2O5 |
Molecular Weight |
304.3 |
Purity |
70 |
Origin of Product |
United States |
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